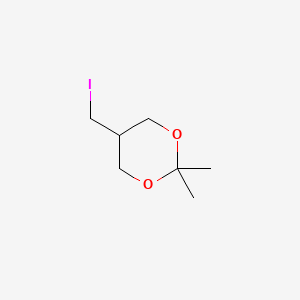

5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane

説明

Structure

3D Structure

特性

IUPAC Name |

5-(iodomethyl)-2,2-dimethyl-1,3-dioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IO2/c1-7(2)9-4-6(3-8)5-10-7/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMABXOQAFQJFHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)CI)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Iodomethyl 2,2 Dimethyl 1,3 Dioxane

Strategies for Carbon-Iodine Bond Introduction

The conversion of the hydroxyl group in the precursor, (2,2-dimethyl-1,3-dioxan-5-yl)methanol, to an iodomethyl group is a critical step. This is achieved primarily through nucleophilic substitution reactions, where the alcohol is first converted into a species with a good leaving group.

Conversion from Alcohol or Sulfonate Precursors

A common and effective strategy involves a two-step sequence where the alcohol is first transformed into a sulfonate ester, such as a tosylate or mesylate. These sulfonates are excellent leaving groups, facilitating nucleophilic substitution by an iodide ion. This modified version of the Finkelstein reaction is widely employed for preparing alkyl iodides from alcohols. adichemistry.comunacademy.com

The general scheme involves:

Sulfonylation: The precursor alcohol reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride for tosylates or methanesulfonyl chloride for mesylates) in the presence of a base like triethylamine.

Iodide Displacement: The resulting sulfonate ester is then treated with a source of iodide ions, typically sodium iodide (NaI) in an acetone solvent. youtube.combyjus.com The reaction proceeds via an SN2 mechanism. byjus.comiitk.ac.in

The success of the classic Finkelstein reaction is driven by Le Châtelier's principle. While sodium iodide is soluble in acetone, the sodium sulfonate, sodium chloride, or sodium bromide byproducts are not. byjus.comwikipedia.org This causes them to precipitate out of the solution, shifting the equilibrium towards the formation of the alkyl iodide and resulting in high yields. youtube.comwikipedia.org

An alternative approach for converting mesylates to iodides utilizes methylmagnesium iodide (MeMgI). acs.orgnih.gov This method has been shown to effectively produce both primary and secondary alkyl iodides in excellent yields from their corresponding mesylates. nih.govorganic-chemistry.org

Phosphorus-Iodine Reagent Systems

Direct conversion of the alcohol to the iodide can be accomplished using reagent systems containing phosphorus and iodine. The most common of these is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂).

In this reaction, triphenylphosphine and iodine react to form a phosphonium iodide intermediate. The alcohol then attacks this intermediate, and a subsequent intramolecular SN2 substitution by the iodide ion yields the desired alkyl iodide, 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane, and triphenylphosphine oxide as a byproduct. Another related system involves using red phosphorus and iodine, which react to form phosphorus triiodide (PI₃) in situ.

Approaches to the 2,2-Dimethyl-1,3-Dioxane (B13969650) Ring System Formation

The core heterocyclic structure of the target compound is a 1,3-dioxane (B1201747), which serves as a protecting group for a 1,3-diol. The synthesis of the necessary precursor, (2,2-dimethyl-1,3-dioxan-5-yl)methanol, begins with a suitable polyol.

From Glycerol and Related Polyol Precursors

The formation of cyclic acetals from glycerol is a widely studied method for producing value-added chemicals. researchgate.net The reaction of glycerol with aldehydes or ketones, catalyzed by an acid, can yield five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) ring systems. nih.gov While the reaction of glycerol with acetone most commonly yields the five-membered dioxolane known as solketal, the formation of the six-membered 1,3-dioxane ring is also possible, particularly with different aldehydes or under specific conditions. frontiersin.org For instance, the acetalization of glycerol with para-formaldehyde has been shown to yield the six-membered dioxane as the major product. frontiersin.org The direct precursor for (2,2-dimethyl-1,3-dioxan-5-yl)methanol is 2-(hydroxymethyl)propane-1,3-diol, which undergoes acetalization to form the desired ring structure.

Ketone-Mediated Acetalization of 1,3-Diols

The most direct method for forming the 2,2-dimethyl-1,3-dioxane ring is the acid-catalyzed reaction of a 1,3-diol with acetone. This reaction, known as acetalization, is an equilibrium process. To drive the reaction toward the product, water, which is formed as a byproduct, must be removed.

This transformation is a standard procedure for protecting 1,3-diols. nih.gov The reaction is typically catalyzed by Brønsted acids, such as p-toluenesulfonic acid, or Lewis acids. The use of acetone as the ketone specifically yields the 2,2-dimethyl substituted dioxane ring present in the target molecule.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

For the acetalization reaction , several factors can be fine-tuned:

Catalyst: Both homogeneous mineral acids (e.g., H₂SO₄, p-toluenesulfonic acid) and heterogeneous solid acid catalysts (e.g., zeolites, acidic resins like Amberlyst-15) can be used. mdpi.commdpi.com Heterogeneous catalysts are often preferred for easier separation and recycling. researchgate.net

Reactant Ratio: Using an excess of the ketone (acetone) can help drive the equilibrium towards the formation of the dioxane product. frontiersin.org

Solvent and Temperature: The choice of solvent can influence glycerol conversion rates. Toluene is often considered an effective solvent due to its high boiling point, which can enhance the reaction rate. nih.gov Reaction temperatures are typically optimized to balance reaction speed with catalyst stability and potential side reactions. frontiersin.org

Water Removal: As acetalization is a reversible reaction that produces water, continuous removal of water using methods like a Dean-Stark apparatus is essential for achieving high conversion rates.

For the iodination step , particularly the Finkelstein reaction involving sulfonate precursors, optimization focuses on:

Solvent: The choice of solvent is critical. Anhydrous acetone is the classic solvent because it readily dissolves sodium iodide but not the resulting sodium tosylate or mesylate, causing the byproduct to precipitate and drive the reaction to completion. adichemistry.comwikipedia.org Polar aprotic solvents like dimethylformamide (DMF) are also used. iitk.ac.inquizlet.com

Temperature: The reaction temperature can be adjusted to optimize the rate and minimize side reactions. For instance, in the iodination of mesylates with MeMgI, performing the reaction at 0 °C was found to decrease the formation of elimination byproducts without negatively impacting the yield of the desired iodide. acs.orgnih.gov

Nucleophile Concentration: Using a large excess of the iodide salt can also help push the equilibrium towards the product side. wikipedia.org

The following table summarizes key optimization parameters from literature for related reactions.

| Reaction Step | Parameter | Condition | Effect | Reference |

|---|---|---|---|---|

| Acetalization (Glycerol + Acetone) | Catalyst | Hierarchical MFI zeolites | 100% solketal selectivity at 80% conversion. | frontiersin.org |

| Glycerol:Acetone Molar Ratio | 1:6 | Achieved 94.26% glycerol conversion. | frontiersin.org | |

| Solvent | Toluene | Enhanced performance due to high boiling temperature. | nih.gov | |

| Iodination (Finkelstein) | Solvent | Anhydrous Acetone | Drives reaction by precipitating NaX byproduct. | wikipedia.org |

| Temperature | 0 °C (for Mesylate + MeMgI) | Decreased elimination byproducts. | acs.orgnih.gov |

Reactivity and Mechanistic Investigations of 5 Iodomethyl 2,2 Dimethyl 1,3 Dioxane

Nucleophilic Substitution Reactions (SN2 Pathways)

The primary alkyl iodide functionality in 5-(iodomethyl)-2,2-dimethyl-1,3-dioxane is a substrate for bimolecular nucleophilic substitution (SN2) reactions. In this mechanistic pathway, a nucleophile attacks the electrophilic carbon atom bearing the iodide, leading to a concerted displacement of the iodide leaving group. uzh.chspcmc.ac.in This process occurs via a backside attack, resulting in an inversion of the stereochemical configuration at the reaction center. masterorganicchemistry.com

However, the structure of this compound presents significant steric hindrance. The carbon atom adjacent to the iodomethyl group (the β-carbon) is a quaternary center, part of the dioxane ring. This substitution pattern is analogous to that of neopentyl halides, which are known to be exceptionally poor substrates for SN2 reactions due to severe steric crowding that impedes the approach of the nucleophile. quora.commasterorganicchemistry.com Consequently, while SN2 reactions are mechanistically possible, they are significantly retarded and require forcing conditions, such as higher temperatures or the use of highly nucleophilic species in polar aprotic solvents which accelerate SN2 reactions. uzh.chmasterorganicchemistry.com

The formation of new carbon-carbon bonds can be achieved by reacting this compound with various carbon-based nucleophiles. These reactions, despite being sterically hindered, provide a direct route to elaborate the carbon skeleton. Typical nucleophiles include enolates derived from ketones, esters, and malonates, as well as organometallic reagents like organocuprates. The use of soft nucleophiles is generally preferred for reactions with alkyl iodides.

Table 1: Representative SN2 Reactions with Carbon Nucleophiles

| Nucleophile | Reagent Example | Solvent | Product Type |

| Malonate Enolate | Diethyl malonate, NaH | DMF | 2-Substituted diethyl malonate |

| Cyanoacetate Enolate | Ethyl cyanoacetate, NaH | DMSO | 2-Substituted ethyl cyanoacetate |

| Ketone Enolate (Kinetic) | 2-Butanone, LDA | THF | Alkylation at the less substituted α-carbon |

| Organocuprate | Lithium dimethylcuprate (LiCuMe₂) | Ether | Methylated product (5-ethyl-2,2-dimethyl-1,3-dioxane) |

| Cyanide | Sodium cyanide (NaCN) | DMSO | 5-(Cyanomethyl)-2,2-dimethyl-1,3-dioxane |

A variety of heteroatom nucleophiles can displace the iodide to form carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. These reactions are fundamental for introducing new functional groups into the molecule. As with carbon nucleophiles, the reaction rates are diminished due to steric hindrance.

Nitrogen Nucleophiles: Amines, amides, and azides can be used to introduce nitrogen-containing functionalities. The azide ion is a particularly effective nucleophile in SN2 reactions and the resulting alkyl azide can be readily converted to an amine.

Oxygen Nucleophiles: Alkoxides and carboxylates react to form ethers and esters, respectively. The Williamson ether synthesis, for example, can be employed, although conditions may need to be optimized to overcome the steric barrier.

Sulfur Nucleophiles: Sulfur nucleophiles are typically potent and soft, making them good candidates for reactions with sterically hindered alkyl halides. researchgate.net Thiolates and thiocarboxylates can be used to synthesize thioethers and thioesters.

Table 2: Representative SN2 Reactions with Heteroatom Nucleophiles

| Nucleophile Type | Reagent Example | Product Functional Group |

| Nitrogen | Sodium azide (NaN₃) | Azide |

| Nitrogen | Ammonia (NH₃) | Primary Amine |

| Oxygen | Sodium methoxide (NaOMe) | Methyl Ether |

| Oxygen | Sodium acetate (NaOAc) | Acetate Ester |

| Sulfur | Sodium thiophenoxide (NaSPh) | Phenyl Thioether |

Radical Reaction Pathways

The relatively weak carbon-iodine bond (bond dissociation energy ~57 kcal/mol) makes this compound an excellent precursor for the generation of a primary alkyl radical, the (2,2-dimethyl-1,3-dioxan-5-yl)methyl radical. This intermediate can then participate in a variety of carbon-carbon bond-forming reactions.

Homolytic cleavage of the C-I bond is typically initiated by a radical initiator. Classically, this involves the use of tin hydrides, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN). ucl.ac.uk The tributyltin radical (Bu₃Sn•) abstracts the iodine atom from the substrate to generate the desired alkyl radical. ucl.ac.uk

In recent years, a significant focus has been placed on developing tin-free methods due to the toxicity and difficulty in removing organotin byproducts. acs.orgorganic-chemistry.org These modern approaches often utilize silanes or are mediated by photoredox catalysis, offering milder and more environmentally friendly alternatives. nih.govacs.org For instance, visible-light photoredox catalysis can be used to generate the alkyl radical under mild conditions, tolerating a wide range of functional groups. nih.govacs.org

Table 3: Methods for Generating the (2,2-Dimethyl-1,3-dioxan-5-yl)methyl Radical

| Method | Reagents | Conditions | Advantage/Disadvantage |

| Organotin Hydride | Tributyltin hydride, AIBN | Thermal (80-110 °C) | High efficiency; Toxic tin byproducts |

| Silane-based | Tris(trimethylsilyl)silane (TTMSS), AIBN | Thermal or Photochemical | Tin-free; Less efficient hydrogen donor than Bu₃SnH |

| Photoredox Catalysis | Photocatalyst (e.g., Ir or Ru complex), Visible Light | Room temperature | Mild conditions, high functional group tolerance |

| Cyanoborohydride-based | Sodium cyanoborohydride, AIBN | Thermal or Photochemical | Tin-free, selective for iodides organic-chemistry.orgresearchgate.net |

If the (2,2-dimethyl-1,3-dioxan-5-yl)methyl radical is generated in a molecule that also contains an unsaturated functional group (e.g., an alkene or alkyne), an intramolecular cyclization can occur. wikipedia.org These reactions are powerful tools for constructing cyclic systems, particularly five- and six-membered rings. wikipedia.orgresearchgate.net The regioselectivity of the cyclization is governed by Baldwin's rules for radical cyclizations, with 5-exo and 6-exo cyclizations being kinetically favored. researchgate.net The resulting cyclized radical must then be quenched, typically by a hydrogen atom donor like Bu₃SnH, to complete the reaction. thieme-connect.de

For example, if the dioxane moiety were part of a larger molecule with a pendant alkene, the radical generated at the iodomethyl position could add to the double bond to form a new carbocyclic or heterocyclic ring. The stereochemical outcome of such cyclizations is often predictable based on the transition state geometry. acs.org

The generated (2,2-dimethyl-1,3-dioxan-5-yl)methyl radical can add to external, typically electron-deficient, alkenes in an intermolecular fashion. This transformation is known as the Giese reaction. chem-station.com The nucleophilic alkyl radical adds to a radical acceptor, such as an acrylate, acrylonitrile, or vinyl sulfone, to form a new carbon-carbon bond. acs.orgchem-station.com The resulting adduct radical is then trapped by a hydrogen atom donor to yield the final product. This reaction is a reliable method for forming C-C bonds under neutral conditions. organic-chemistry.org

Table 4: Representative Giese Reaction Acceptors

| Radical Acceptor | Acceptor Structure | Product Type |

| Acrylonitrile | CH₂=CHCN | γ-Cyanopropyl derivative |

| Methyl acrylate | CH₂=CHCO₂Me | γ-Methoxycarbonylpropyl derivative |

| Acrylamide | CH₂=CHCONH₂ | γ-Carboxamidopropyl derivative |

| Phenyl vinyl sulfone | CH₂=CHSO₂Ph | γ-(Phenylsulfonyl)propyl derivative |

Potential for Organometallic Transformations (e.g., Grignard, Suzuki Coupling Precursors)

The presence of a primary iodide in this compound makes it a prime candidate for a variety of organometallic transformations, most notably the formation of Grignard reagents and as a precursor for Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon bonds. The stability of the 2,2-dimethyl-1,3-dioxane (B13969650) ring, an acetal (B89532) protecting group, is a critical consideration in these transformations.

Grignard Reagent Formation

The preparation of a Grignard reagent from this compound would involve the reaction of the iodoalkane with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF) acechemistry.co.ukwikipedia.org. The general reactivity trend for alkyl halides in Grignard formation is I > Br > Cl, making the iodomethyl group highly suitable for this reaction adichemistry.com. The resulting organometallic species, (2,2-dimethyl-1,3-dioxan-5-yl)methylmagnesium iodide, would serve as a potent nucleophile, capable of reacting with a wide range of electrophiles.

A crucial aspect of this transformation is the compatibility of the acetal functional group with the highly basic and nucleophilic Grignard reagent. Acetal groups are generally stable under the non-acidic conditions of Grignard reagent formation and subsequent reactions, making them effective protecting groups for carbonyl functionalities masterorganicchemistry.com. This stability allows for the selective reaction of the Grignard reagent at other sites in a molecule without affecting the protected carbonyl group. While specific literature detailing the formation of the Grignard reagent from this compound is not abundant, the general principles of organometallic chemistry strongly support its feasibility. The reaction would need to be carried out under anhydrous conditions to prevent the protonolysis of the Grignard reagent acechemistry.co.ukwikipedia.org.

Table 1: Plausible Grignard Reaction of this compound

| Reactant | Reagent | Solvent | Product |

| This compound | Magnesium (Mg) | Diethyl ether or THF | (2,2-Dimethyl-1,3-dioxan-5-yl)methylmagnesium iodide |

This table represents a hypothetical reaction based on established principles of Grignard reagent synthesis.

Suzuki Coupling Precursors

This compound also holds significant potential as a precursor for Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction typically couples an organoboron compound with an organic halide wikipedia.orglibretexts.org. To be utilized in a Suzuki coupling, the iodomethyl compound would first need to be converted into an organoboron derivative, such as a boronic acid or a boronate ester.

One common method to achieve this is through the reaction of the corresponding Grignard reagent, (2,2-dimethyl-1,3-dioxan-5-yl)methylmagnesium iodide, with a trialkyl borate, such as trimethyl borate, followed by acidic workup to yield the boronic acid. Alternatively, a direct palladium-catalyzed borylation of the iodoalkane with a diboron reagent, like bis(pinacolato)diboron, could be employed.

Once the organoboron derivative is synthesized, it can participate in Suzuki coupling reactions with various aryl or vinyl halides or triflates. Research has shown that functionalized compounds containing acetal groups can be successfully employed in palladium-catalyzed alkyl-alkyl cross-coupling reactions without degradation of the protecting group scispace.com. This indicates that the 2,2-dimethyl-1,3-dioxane moiety would likely remain intact during the Suzuki coupling process.

The reaction conditions for the Suzuki coupling would typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent system, which can include dioxane and water wikipedia.orgnih.gov.

Table 2: Potential Suzuki-Miyaura Coupling Pathway Involving this compound

| Step | Starting Material | Reagents | Product |

| 1. Borylation | This compound | 1. Mg, THF2. B(OMe)₃3. H₃O⁺ | (2,2-Dimethyl-1,3-dioxan-5-yl)methylboronic acid |

| 2. Suzuki Coupling | (2,2-Dimethyl-1,3-dioxan-5-yl)methylboronic acid | Aryl halide, Pd catalyst, Base | 5-(Arylmethyl)-2,2-dimethyl-1,3-dioxane |

This table outlines a potential synthetic route and is based on established methodologies for Suzuki-Miyaura reactions.

Strategic Applications of 5 Iodomethyl 2,2 Dimethyl 1,3 Dioxane As a Synthetic Building Block

Construction of Complex Polyfunctionalized Molecules

The structure of 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane is ideally suited for the synthesis of polyfunctionalized molecules, which are compounds bearing multiple functional groups. The dioxane portion of the molecule is a cyclic ketal, which serves as a protecting group for a 1,3-diol. This protection is robust under various reaction conditions, including those that are basic, nucleophilic, or involve organometallic reagents. The iodomethyl group, on the other hand, is a reactive site, readily participating in nucleophilic substitution reactions.

This duality allows chemists to perform modifications at the iodomethyl position without affecting the diol. Subsequently, the dioxane ring can be deprotected under acidic conditions to reveal the 1,3-diol, which can then undergo further chemical transformations. This strategic approach is fundamental in the assembly of complex molecules like modified nucleosides, which are inherently polyfunctional, containing a heterocyclic base, a sugar mimic (the dioxane ring), and other appended groups. nih.govnih.govresearchgate.net The ability to selectively unmask functionalities is a key principle in multi-step organic synthesis, enabling the construction of intricate molecular architectures that would otherwise be difficult to access.

Role in the Synthesis of Chiral Intermediates and Stereodefined Compounds

The synthesis of molecules with specific three-dimensional arrangements (stereoisomers) is critical in fields like medicinal chemistry, where biological activity is often dependent on the exact stereochemistry of a compound. This compound serves as a key building block in the creation of such stereodefined compounds and chiral intermediates.

Preparation of (4R-cis) Dioxane Derivatives for Complex Syntheses

The stereochemistry of the 1,3-dioxane (B1201747) ring can be precisely controlled, leading to specific isomers such as the (4R-cis) derivatives. nih.gov A common strategy to achieve this involves the stereoselective reduction of a precursor ketone, 2,2-dimethyl-5-oxo-1,3-dioxane. lookchem.com The use of different reducing agents can selectively produce either the cis or trans alcohol. For instance, reduction with L-Selectride typically yields the cis-5-hydroxy-2,2-dimethyl-1,3-dioxane, while reducing agents like lithium aluminum hydride (LiAlH₄) favor the formation of the trans isomer. lookchem.com

Once the desired stereoisomer of the alcohol is obtained, it can be converted into the corresponding iodomethyl derivative. This transformation provides a chiral building block where the stereochemical information is locked within the dioxane ring. These chiral intermediates, such as (4R-cis)-1,1-dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate, are valuable in the synthesis of complex targets, including pharmaceuticals. nih.gov

Enantioselective Synthesis of Homo-N-Nucleoside Analogs

An important application of chiral dioxane building blocks is in the enantioselective synthesis of homo-N-nucleoside analogs. nih.govnih.govntnu.no These are modified nucleosides where the natural sugar (ribose or deoxyribose) is replaced by a synthetic mimic, in this case, a dioxane ring, and an extra methylene (B1212753) group is inserted between the sugar mimic and the nucleobase. These analogs are of significant interest as potential antiviral and anticancer agents. nih.gov

The synthesis often starts from a readily available chiral molecule, such as dimethyl tartrate. nih.govntnu.no Through a series of chemical steps, this starting material is converted into a chiral dioxane-containing intermediate. For example, a dioxane homo-sugar analog, (2S,5S)- and (2R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-iodomethyl-1,4-dioxane, has been prepared from (2R,3R)-dimethyl tartrate. nih.gov This iodomethyl intermediate is then reacted with a nucleobase (like uracil (B121893), adenine, or a modified triazine) to form the final homo-N-nucleoside analog. nih.govnih.gov The enantioselectivity of the entire process ensures that only the desired stereoisomer of the final product is formed.

| Starting Material | Chiral Intermediate | Nucleobase | Final Product |

| (2R,3R)-dimethyl tartrate | (2S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-iodomethyl-1,4-dioxane | Uracil | Homo-N-nucleoside analog of Uracil |

| (2R,3R)-dimethyl tartrate | (2S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-iodomethyl-1,4-dioxane | Adenine | Homo-N-nucleoside analog of Adenine |

| Dimethyl tartrate | Chiral amino sugar analog (homo-1,4-dioxane) | 2-chloro-4,6-diaminotriazine | Diamino triazine homo-N-nucleoside analog |

Utility in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in nature and medicine. This compound is a valuable reagent for constructing various heterocyclic systems.

Formation of Modified Nucleosides and Related Biomolecules

As previously mentioned, one of the most significant applications of this building block is in the synthesis of modified nucleosides. nih.govntnu.no Nucleoside analogs are a cornerstone of antiviral and antitumor therapies. nih.gov The iodomethyl group on the dioxane ring serves as a handle to attach various purine (B94841) and pyrimidine (B1678525) bases, which are the fundamental components of DNA and RNA.

The general synthetic strategy involves the nucleophilic substitution of the iodide by a deprotonated nucleobase. This reaction forms a carbon-nitrogen bond, linking the heterocyclic base to the dioxane "sugar" mimic. For instance, enantiomerically pure homo-N-nucleoside analogs containing a 1,4-dioxane (B91453) moiety have been synthesized by reacting the iodomethyl derivative with uracil and adenine. nih.gov Similarly, novel analogs have been created by linking the dioxane moiety to substituted 1,3,5-triazine (B166579) heterocycles. nih.govntnu.no These syntheses highlight the efficiency of using the iodomethyl dioxane as a scaffold for creating libraries of potential therapeutic agents. researchgate.net

Construction of Spirocyclic and Fused Ring Systems

Beyond its use in nucleoside synthesis, this compound and its derivatives are instrumental in the construction of more complex heterocyclic architectures like spirocyclic and fused ring systems.

A notable example is the synthesis of the spiro[(2,2-dimethyl- nih.govntnu.no-dioxane)-5,2′-(2′,3′-dihydroindole)] nucleus. researchgate.net This reaction proceeds from substituted benzyl (B1604629) chlorides and 5-(hydroxymethyl)-2,2-dimethyl-5-nitro-1,3-dioxane under SRN1 (substitution radical-nucleophilic unimolecular) conditions. The resulting spiro compound features a central carbon atom that is part of both the dioxane ring and the dihydroindole ring system. Such spirocyclic frameworks are of great interest in medicinal chemistry due to their rigid, three-dimensional structures.

The dioxane core can also be used to create fused ring systems. For example, pyrrolidine (B122466) enamines derived from 1,3-dioxan-5-ones can undergo annelation reactions to produce bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems. figshare.com This demonstrates the versatility of the 1,3-dioxane skeleton in generating diverse and complex molecular structures through various cyclization strategies. nih.gov

| Starting Materials | Reaction Type | Resulting System |

| Substituted benzyl chlorides, 5-(hydroxymethyl)-2,2-dimethyl-5-nitro-1,3-dioxane | SRN1 | spiro[(2,2-dimethyl- nih.govntnu.no-dioxane)-5,2′-(2′,3′-dihydroindole)] |

| 1,3-Dioxan-5-one derived enamine, methyl α-(bromomethyl)acrylate | Annelation | Bridged 2,4-dioxabicyclo[3.3.1]nonane |

Introduction of Protected Primary Alcohol Equivalents

The primary strategic application of this compound lies in its role as an electrophile in carbon-carbon bond-forming reactions. The iodomethyl moiety is a reactive site for nucleophilic attack by a variety of nucleophiles, including enolates, organometallic reagents, and other carbanionic species. The 2,2-dimethyl-1,3-dioxane (B13969650) portion of the molecule functions as a stable protecting group for the 1,3-diol that will ultimately become the primary alcohol and a neighboring hydroxyl group after deprotection. This acetal (B89532) is generally stable under basic and nucleophilic conditions, ensuring that it remains intact during the alkylation step.

The general synthetic sequence involves two key steps:

Alkylation: A nucleophile displaces the iodide from this compound, forming a new carbon-carbon bond. This reaction introduces the 2,2-dimethyl-1,3-dioxan-5-ylmethyl moiety into the target molecule.

Deprotection: The 2,2-dimethyl-1,3-dioxane group is subsequently removed, typically under acidic conditions, to reveal the 1,3-diol. This process effectively unmasks the protected primary alcohol.

A notable example of this strategy is seen in the synthesis of spiro-indoline compounds. In a reported synthesis, 5-(hydroxymethyl)-2,2-dimethyl-5-nitro-1,3-dioxane was utilized as a precursor to a reactive species that couples with substituted benzyl chlorides under SRN1 reaction conditions. researchgate.net Although this specific example involves a nitro-substituted dioxane, the underlying principle of using a functionalized 5-substituted-2,2-dimethyl-1,3-dioxane as a building block for carbon-carbon bond formation is clearly demonstrated. The stability of the dioxane ring throughout the nucleophilic substitution is a key feature of this approach.

The deprotection of the 2,2-dimethyl-1,3-dioxane to unveil the diol is a well-established transformation in organic synthesis. It is typically achieved by acid-catalyzed hydrolysis. nih.govuni.luitrcweb.org This can be accomplished using various acidic reagents, such as aqueous mineral acids or Lewis acids in the presence of a water source. The reaction proceeds via the formation of a hemiacetal intermediate, which then hydrolyzes to the corresponding 1,3-diol.

The utility of this compound as a synthetic equivalent of a hydroxymethyl group is a powerful tool for the construction of molecules bearing a primary alcohol, particularly in multi-step syntheses where protection of this functional group is necessary.

Below is a representative data table illustrating the two-stage process of alkylation and deprotection.

| Stage | Reactants | Reagents and Conditions | Product | Yield | Reference |

| Alkylation | This compound, Nucleophile (e.g., Enolate) | Base (e.g., LDA, NaH), Aprotic Solvent (e.g., THF, DMF), Low Temperature to Room Temperature | Nucleophile-(CH₂)-5-(2,2-dimethyl-1,3-dioxane) | Not specified in literature | N/A |

| Deprotection | Alkylated Dioxane Product | Aqueous Acid (e.g., HCl, H₂SO₄), or Lewis Acid (e.g., FeCl₃), Solvent (e.g., Acetone, Water) | Nucleophile-(CH₂)-CH(CH₂OH)₂ | Generally High | nih.govitrcweb.org |

Conformational Analysis and Stereodynamics of 1,3 Dioxane Systems Relevant to the Compound

Chair and Twist-Boat Conformations of the 1,3-Dioxane (B1201747) Ring

The 1,3-dioxane ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. thieme-connect.de However, the presence of two oxygen atoms in the ring introduces significant differences. The C-O bond is shorter than a C-C bond, and the C-O-C bond angle is smaller than the corresponding C-C-C angle in cyclohexane. These geometric constraints lead to a higher energy barrier for the chair-to-twist-boat interconversion in 1,3-dioxanes compared to cyclohexanes. thieme-connect.de The energy difference between the chair and the 2,5-twist conformer in unsubstituted 1,3-dioxane has been a subject of computational studies. researchgate.net

The chair conformation is the most stable, but other non-chair forms, such as the twist-boat (or skew) and boat conformations, exist as higher-energy intermediates or conformers in specific derivatives. acs.org The twist-boat conformation is a flexible form that lies on the pathway of chair-to-chair interconversion. Quantum-chemical studies have identified local minima on the potential energy surface corresponding to twist conformers, such as the 1,4-twist and 2,5-twist forms. researchgate.net

Influence of the Iodomethyl Substituent on Conformational Preferences

The substituent at the C5 position of the 1,3-dioxane ring plays a critical role in determining the equilibrium between the axial and equatorial orientations in the chair conformation. For the compound 5-(iodomethyl)-2,2-dimethyl-1,3-dioxane, the iodomethyl group (-CH₂I) at the C5 position will have a specific conformational preference.

Generally, substituents at the C5 position prefer an equatorial orientation to avoid steric interactions with the axial hydrogens at C2, C4, and C6. However, the conformational preference is a balance of steric and stereoelectronic effects. The bulky iodomethyl group is expected to have a strong preference for the equatorial position to minimize 1,3-diaxial interactions.

Stereoelectronic effects, such as hyperconjugative interactions, also contribute to the conformational stability. acs.orgacs.org Interactions between the bonding orbitals of the substituent and the antibonding orbitals of the ring can influence the conformational equilibrium. For a 5-substituted 1,3-dioxane, the orientation of the substituent can affect the delocalization of electron density within the ring system. acs.org

Interconversion Barriers and Dynamics

The interconversion between the two chair conformations of the 1,3-dioxane ring proceeds through a series of higher-energy twist and boat transition states. The energy barriers for this ring inversion are influenced by the substituents on the ring. For 5-substituted 1,3-dioxanes, two pathways for the conformational isomerization of the equatorial and axial chair conformers have been identified through quantum-chemical studies. researchgate.net

| Conformer/Transition State | Relative Energy (R = Et) | Relative Energy (R = t-Bu) | Relative Energy (R = Ph) |

|---|---|---|---|

| Equatorial Chair (Ceq) | 0.00 | 0.00 | 0.00 |

| Axial Chair (Cax) | 0.82 | 0.86 | 0.90 |

| 1,4-Twist (1,4-T) | 6.5 | 7.1 | 6.9 |

| 2,5-Twist (2,5-T) | 5.9 | 6.4 | 6.1 |

Note: The data in the table is based on studies of 5-alkyl and 5-phenyl-1,3-dioxanes and serves as an illustrative example of the relative energy differences in such systems. researchgate.net Specific values for this compound may vary.

Stereochemical Control Exerted by the Dioxane Ring in Reactions

The defined conformational preferences of the 1,3-dioxane ring and its substituents allow it to be a powerful tool for stereochemical control in organic synthesis. youtube.com The rigid chair conformation can effectively shield one face of a reactive center, directing an incoming reagent to the opposite face. This is a form of substrate-controlled stereoselection. youtube.com

In the case of this compound, the stereochemistry at the C5 position, if chiral, could influence reactions at other parts of the molecule. More commonly, the dioxane ring itself is used to control the stereochemistry of reactions involving substituents. For example, if a reactive functional group were attached to the iodomethyl moiety, the bulky and conformationally biased 2,2-dimethyl-1,3-dioxane (B13969650) ring would sterically hinder certain trajectories of attack, leading to a high degree of stereoselectivity in the products.

The introduction of a chiral center within the 1,3-dioxane framework, often derived from a chiral 1,3-diol, can be used to direct the stereochemical outcome of reactions on appended side chains. This principle is widely used in asymmetric synthesis. The predictable geometry of the dioxane ring allows for the rational design of substrates where the ring acts as a chiral auxiliary. youtube.com

Advanced Spectroscopic and Computational Approaches in Research on 5 Iodomethyl 2,2 Dimethyl 1,3 Dioxane

Elucidation of Reaction Mechanisms via In Situ Spectroscopic Techniques

The study of reaction mechanisms for compounds like 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane benefits significantly from in situ spectroscopic techniques. These methods allow for the real-time monitoring of reacting species, providing direct evidence for proposed intermediates and transition states. While specific studies on this particular compound are not extensively documented in publicly available literature, the principles of these techniques are broadly applicable.

Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for mechanistic elucidation. For instance, in situ NMR can track the disappearance of reactants and the appearance of products, and potentially identify transient intermediates by monitoring changes in chemical shifts and coupling constants throughout a reaction. This would be particularly useful in studying nucleophilic substitution reactions at the iodomethyl group, a primary site of reactivity for this molecule.

Computational studies on related dioxane compounds, such as the oxidative degradation of 1,4-dioxane (B91453) by hydroxyl radicals, have highlighted reaction pathways like hydrogen abstraction. nih.govresearchgate.net In a laboratory setting, in situ spectroscopy could provide experimental validation for such computationally predicted mechanisms. By observing the formation and decay of specific vibrational bands (FTIR) or resonant signals (NMR) that correspond to proposed intermediates, a more complete picture of the reaction mechanism can be constructed.

Application of Advanced Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment in Derivatives

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of derivatives of this compound. The rigid, chair-like conformation of the 1,3-dioxane (B1201747) ring leads to distinct spatial relationships between substituents, which can be probed using a variety of NMR techniques.

One-dimensional NMR techniques, such as the analysis of proton-proton coupling constants (³JHH), can provide initial insights into the relative orientation of substituents. However, for more complex derivatives with multiple stereocenters, two-dimensional NMR experiments are often essential. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful. A NOESY experiment detects through-space interactions between protons that are in close proximity, allowing for the determination of their relative stereochemistry. For example, the presence of a NOESY cross-peak between a proton on the iodomethyl group and a proton on the dioxane ring would indicate their spatial closeness, helping to define the conformation of the substituent.

In a study on 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, a closely related compound, two-dimensional NMR spectra (NOESY) were used to confirm the results of computational conformational analysis. researchgate.net Furthermore, correlations between ¹³C NMR chemical shifts and the stereochemistry of the diol backbone in acetonides have been established. For syn-1,3-diol acetonides, the acetonide methyl groups typically show resonances around 30 and 19 ppm, whereas for the anti-isomers, these resonances appear in the 24-25 ppm range. This principle can be extended to the derivatives of this compound to aid in their stereochemical assignment.

Density Functional Theory (DFT) for Reactivity Prediction and Conformational Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the conformational landscape and predicting the reactivity of this compound. DFT calculations allow for the determination of the relative energies of different conformers and the energy barriers for their interconversion.

For the 1,3-dioxane ring system, the chair conformation is generally the most stable. However, the presence of substituents can influence the conformational equilibrium. DFT studies on 5-substituted 1,3-dioxanes have revealed the existence of two main chair conformers, with either an axial or equatorial substituent, and have mapped the pathways for their isomerization. researchgate.net These calculations can also predict the Gibbs conformational energies, providing a quantitative measure of the stability of different conformers. researchgate.net For example, in a study of 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, DFT calculations were used to determine that the chair conformer with an equatorial hydroxymethyl group is predominant in certain solvents, while the axial conformer is favored in the gas phase and other solvents. researchgate.net

Beyond conformational analysis, DFT can be used to predict the reactivity of the molecule. By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. This information is invaluable for predicting the outcome of chemical reactions and for designing new synthetic routes.

| Parameter | Significance | Typical Application |

|---|---|---|

| Relative Energies of Conformers | Determines the most stable three-dimensional arrangement of the molecule. | Predicting the predominant conformation in different environments. |

| Energy Barriers to Isomerization | Indicates the kinetic stability of different conformers. | Understanding the dynamics of conformational changes. |

| Gibbs Conformational Energies (ΔG°) | Provides a thermodynamic measure of the relative stability of conformers. | Quantifying the position of the conformational equilibrium. researchgate.net |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. | Predicting susceptibility to chemical reactions. |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined. For derivatives of this compound, X-ray crystallography can confirm the chair conformation of the dioxane ring and definitively establish the stereochemistry of all chiral centers.

For instance, in the crystal structure of 5,5-bis(bromomethyl)-2-trichloromethyl-1,3-dioxane, a closely related compound, X-ray analysis revealed a chair conformation with an equatorial trichloromethyl group. bohrium.com Similarly, the crystal structure of 5-[4-(diethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of a related dioxane, showed a distorted boat conformation for the heterocycle. These studies also provide valuable insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing. researchgate.net

| Structural Information | Importance in Chemical Research |

|---|---|

| Molecular Conformation | Provides the exact three-dimensional shape of the molecule in the solid state. |

| Bond Lengths and Angles | Offers precise geometric parameters of the molecular structure. |

| Stereochemistry | Unambiguously determines the absolute and relative configuration of chiral centers. |

| Intermolecular Interactions | Reveals how molecules are arranged and interact with each other in the crystal. researchgate.net |

Emerging Research Directions and Future Perspectives for 5 Iodomethyl 2,2 Dimethyl 1,3 Dioxane

Development of Novel and Sustainable Synthetic Routes

Traditional routes to 5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxane begin with the protection of a triol, such as tris(hydroxylmethyl)aminomethane or glycerol, followed by chemical manipulation. For instance, a three-step strategy starting from tris(hydroxymethyl)aminomethane involves ketal formation, oxidative cleavage of the resulting amino alcohol with sodium periodate (B1199274) (NaIO₄), and subsequent reduction of the intermediate ketone to yield the desired alcohol. lookchem.com Another approach utilizes the ketalization of 2-ethyl-2-hydroxymethyl-propan-1,3-diol with acetone. prepchem.com

| Precursor Compound | Reagents | Key Steps | Reference |

| Tris(hydroxymethyl)aminomethane | 2,2-Dimethoxypropane, p-toluenesulfonic acid, NaIO₄, KH₂PO₄, LiAlH₄ | Ketal formation, Oxidative cleavage, Reduction | lookchem.comchemicalbook.com |

| 2-Ethyl-2-hydroxymethyl-propan-1,3-diol | Acetone, p-toluenesulphonic acid | Ketalization (with water removal) | prepchem.com |

| 5-(hydroxymethyl)-2,2-dimethyl-5-nitro-1,3-dioxane | Substituted benzyl (B1604629) chlorides | Sʀɴ1 reaction conditions | researchgate.net |

This table provides an overview of synthetic precursors for dioxane derivatives, highlighting the diversity of starting materials and reaction types being explored.

Exploration of Unconventional Reactivity Modes

Beyond standard nucleophilic substitution reactions, the carbon-iodine bond in 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane is a gateway to less conventional reactivity. The exploration of radical-based transformations is a particularly promising frontier. The relatively weak C-I bond can be homolytically cleaved under photolytic, radiolytic, or radical initiator-induced conditions to generate a primary alkyl radical. This reactive intermediate can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One such unconventional pathway is the Sʀɴ1 (substitution radical-nucleophilic, unimolecular) reaction. Research has demonstrated the synthesis of complex spiro-dioxane systems from related nitro-dioxane precursors under Sʀɴ1 conditions. researchgate.net This suggests that this compound could serve as a potent electrophile in similar electron-transfer-initiated chain reactions, allowing for the formation of highly substituted and sterically congested structures that are difficult to access through traditional Sɴ2 pathways. Future work will likely focus on expanding the scope of nucleophiles and radical acceptors compatible with this dioxane-based radical intermediate.

Integration into Modern Flow Chemistry Methodologies

The integration of this compound into continuous flow chemistry setups represents a significant leap forward in terms of process safety, efficiency, and scalability. Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing.

For reactions involving the often-reactive and potentially light-sensitive this compound, flow chemistry provides several advantages. The small reactor volume enhances safety by minimizing the amount of hazardous material present at any given time. The high surface-area-to-volume ratio allows for rapid heat exchange, enabling precise temperature control for highly exothermic or endothermic reactions. This level of control can suppress side reactions, leading to higher product purity and yield. Furthermore, the generation of reactive intermediates, such as organometallics derived from the iodo-compound, can be performed in-line and consumed immediately in a subsequent reaction zone, avoiding the need to handle and store unstable species. Future research will focus on developing optimized flow protocols for the synthesis and subsequent derivatization of this key building block.

Potential for Cascade Reactions and Multicomponent Processes

A hypothetical cascade could involve an initial reaction at the iodomethyl group, such as a Sonogashira coupling, followed by an acid-catalyzed deprotection of the dioxane ring to unmask the diol. The newly freed hydroxyl groups could then participate in an intramolecular cyclization or be trapped by another reagent in the pot. In a multicomponent reaction, this compound could be combined with two or more other reactants to assemble a complex product in one pot. The development of such elegant and efficient processes will be a major goal for future research, unlocking rapid access to novel families of complex organic molecules from this versatile starting material.

Q & A

Q. What synthetic methodologies are effective for preparing 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane?

A common approach involves the acid-catalyzed cyclization of iodomethyl-substituted diols or carbonyl precursors. For example, green synthesis methods using Knoevenagel-like condensations with aldehydes and Meldrum’s acid derivatives can yield structurally similar dioxanes . The iodomethyl group may be introduced via nucleophilic substitution of bromo- or chloro-precursors (e.g., using NaI in acetone under reflux) . Optimization of solvent (e.g., toluene, DCM) and catalysts (e.g., toluenesulfonic acid) with water removal (Dean-Stark apparatus) improves yields .

Q. How is the structural integrity of this compound confirmed experimentally?

Key techniques include:

- NMR Spectroscopy : H and C NMR to identify methyl, dioxane ring, and iodomethyl signals (e.g., δ ~3.5–4.5 ppm for CHI) .

- X-ray Crystallography : SHELX software refines crystal structures, confirming bond lengths and dihedral angles. For example, similar dioxanes exhibit triclinic systems (space group P1) with distinct O-heterocycle conformations .

- HRMS : Validates molecular weight (e.g., CHIO: theoretical m/z 292.00) .

Q. What safety protocols are critical when handling this compound?

- Protective Equipment : Gloves, goggles, and lab coats to avoid skin/eye contact (iodine is corrosive) .

- Ventilation : Use fume hoods due to potential iodine vapor release.

- Waste Disposal : Halogenated waste must be segregated and processed by certified facilities .

Advanced Research Questions

Q. How does the crystal structure of 5-(Iodomethyl)-2,3-dioxane derivatives inform their reactivity?

X-ray studies reveal boat conformations in dioxane rings, which influence steric accessibility of the iodomethyl group. For example, in 5-(Indol-3-ylmethylidene) analogs, the iodomethyl substituent adopts a pseudoaxial position , enhancing susceptibility to nucleophilic attack . SHELX refinement (R-factor <0.05) quantifies bond distortions, such as elongated C–I bonds (~2.10 Å) vs. C–Br (~1.97 Å), impacting leaving-group efficiency .

Q. What mechanistic challenges arise in nucleophilic substitution reactions involving the iodomethyl group?

The polarizability of iodine facilitates S2 pathways but may compete with elimination (E2) under basic conditions. Kinetic studies using Grignard reagents (e.g., RMgX) require anhydrous solvents (THF, ether) to minimize side reactions. Isotope-labeling (e.g., O in dioxane) can track regioselectivity in ring-opening reactions .

Q. How can green chemistry principles optimize the synthesis of iodomethyl-dioxanes?

- Solvent-Free Conditions : Microwave-assisted reactions reduce energy use .

- Catalyst Recycling : Immobilized acids (e.g., silica-supported HPO) improve atom economy.

- Biocatalysis : Lipases or esterases may enable enantioselective modifications .

Key Methodological Considerations

- Contradictions in Synthesis : While traditional methods use strong acids, green approaches favor milder conditions. Researchers must balance yield, purity, and environmental impact .

- Reactivity vs. Stability : The iodomethyl group’s lability necessitates low-temperature storage (−20°C) and inert atmospheres during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。